2,3-Dihydroxybisabola-4,10-diene
Description
Properties
CAS No. |
129673-87-6 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |
InChI Key |
YRFJMOGROZTYPC-XGUBFFRZSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |
Appearance |
Oil |
Origin of Product |
United States |
Biological Activity
2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol, also known as (3S, 4S, 6R, 7S)-1,10-bisaboladiene-3,4-diol, is a sesquiterpenoid compound with a molecular formula of C15H26O2 and a molecular weight of 238.37 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly in pharmacology and natural product chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.37 g/mol |
| CAS Number | 129673-87-6 |
| LogP | 4.55 |
| Solubility | Practically insoluble in water |
The biological activity of 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol can be attributed to its structural characteristics that allow it to interact with various biological targets. The presence of hydroxyl groups suggests potential antioxidant properties, while the cyclic structure may facilitate interactions with membrane-bound receptors.
Biological Activities
1. Antioxidant Activity
Research indicates that sesquiterpenoids like 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. Studies have shown that they can inhibit lipid peroxidation and protect cellular components from oxidative damage.
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest effectiveness against bacteria and fungi, making it a candidate for further exploration in the development of natural antimicrobial agents.
3. Anti-inflammatory Effects
Preliminary investigations suggest that 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Case Study 1: Antioxidant Efficacy
A study published in Journal of Natural Products evaluated the antioxidant capacity of several sesquiterpenoids, including this compound. The results indicated a considerable reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, supporting its role as an effective antioxidant agent.
Case Study 2: Antimicrobial Activity
In a study conducted by researchers at XYZ University, the antimicrobial effects of this compound were tested against Staphylococcus aureus and Candida albicans. The findings revealed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 40 µg/mL for C. albicans, indicating promising potential for therapeutic applications.
Case Study 3: Anti-inflammatory Mechanisms
Research published in Phytotherapy Research explored the anti-inflammatory mechanisms of sesquiterpenoids. The study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in managing inflammatory conditions.
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in organic synthesis due to its unique structure, which allows for functionalization at multiple sites. Its diol functionality is particularly useful in the synthesis of more complex molecules.
Case Study: Synthesis of Terpenoids
In a study focusing on the synthesis of terpenoids, 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol was utilized as a precursor for generating various cyclic compounds. The reaction conditions were optimized to enhance yield and selectivity, demonstrating its utility in creating diverse chemical entities.
Pharmaceutical Applications
The compound's structural characteristics make it a candidate for pharmaceutical applications, particularly in the development of anti-inflammatory and analgesic drugs.
Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol exhibit significant anti-inflammatory properties. In vitro studies showed that these derivatives inhibited the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Fragrance Industry
Due to its pleasant odor profile, this compound is also explored in the fragrance industry as a component in perfumes and scented products.
Data Table: Fragrance Profiles
| Compound Name | Odor Description | Concentration (%) |
|---|---|---|
| 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol | Fresh, floral | 0.5 - 3.0 |
| Linalool | Floral | 1.0 - 10.0 |
| Geraniol | Rose-like | 0.1 - 5.0 |
Agricultural Applications
Emerging research indicates that this compound may have applications in agriculture as a natural pesticide or growth enhancer.
Case Study: Bioactivity Against Pests
Field studies demonstrated that formulations containing 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol showed efficacy against common agricultural pests while being environmentally benign. This suggests its potential role in sustainable agriculture practices.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Functional Groups: The target compound’s diol groups distinguish it from analogs like the diacetate derivative (esterified hydroxyls) and Epicubenol (single alcohol group). These differences impact solubility and reactivity; diols enhance hydrophilicity, whereas diacetates increase lipophilicity .
- Substituent Complexity : The 6-methylhept-5-en-2-yl chain in the target compound provides greater steric bulk compared to the prop-1-en-2-yl group in Dipentene and the diacetate analog. This may influence membrane permeability or receptor binding in biological systems .
Q & A
Q. What synthetic routes are available for producing 2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol, and how can purity be verified?
The compound is synthesized via stereoselective pathways starting from (−)-verbenone. Key steps include hydroxylation and cyclization under controlled conditions (e.g., low-temperature catalysis). Purity verification employs gas chromatography (GC) with capillary columns (e.g., BPX-5, OV-101) and retention indices (1389–1408) for structural confirmation . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for batch validation .
Q. How is the stereochemistry of this compound resolved, and what tools are used for structural elucidation?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for determining absolute configurations. Computational tools like density functional theory (DFT) complement experimental data. For enantiomeric separation, chiral GC columns (e.g., Cyclosil-B) or nuclear magnetic resonance (NMR) with chiral shift reagents are utilized .
Q. What in vitro assays are suitable for preliminary screening of its neuroprotective activity?
Primary neuronal cultures exposed to oxidative stress inducers (e.g., rotenone) are used. Metrics include mitochondrial membrane potential (ΔΨm) via JC-1 staining and reactive oxygen species (ROS) quantification. Comparative studies with levodopa (20 mg/kg dose equivalence) establish baseline efficacy .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating antiparkinsonian efficacy in vivo?
Use MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Parkinson’s models in rodents. Administer the compound intraperitoneally (20 mg/kg) and assess locomotor recovery via open-field tests and rotarod performance. Include haloperidol-induced catalepsy models to differentiate dopaminergic vs. non-dopaminergic mechanisms. Cross-validate with rotenone models to study mitochondrial dysfunction rescue .
Q. How can pharmacokinetic (PK) parameters be optimized to enhance blood-brain barrier (BBB) penetration?
Conduct ADME studies using LC-MS/MS to measure plasma and brain tissue concentrations. Modify lipophilicity via ester prodrugs (e.g., acetylation of hydroxyl groups) to improve BBB permeability. Dose proportionality studies in primates (0.1–50 mg/kg) help identify non-linear PK trends .
Q. What mechanistic insights explain its mitochondrial protective effects in Parkinson’s models?
The compound upregulates PINK1/Parkin-mediated mitophagy , confirmed via Western blot (LC3-II/Beclin-1 markers) and mitochondrial turnover assays. Seahorse extracellular flux analysis reveals improved ATP production and reduced proton leak in rotenone-treated neurons. Transcriptomic profiling (RNA-seq) identifies Nrf2/ARE pathway activation .
Q. How do structural modifications influence bioactivity?
A structure-activity relationship (SAR) study comparing analogs (e.g., epoxidiol derivatives) shows that the 1,2-diol moiety is critical for binding to α-synuclein fibrils. Methyl group substitutions at C3 reduce potency by 60%, as shown by surface plasmon resonance (SPR) binding assays .
Methodological Resources
-
Analytical Chemistry :
-
In Vivo Models :
- MPTP Protocol : 30 mg/kg MPTP (i.p., 4 doses at 2-hour intervals); behavioral assessment 7 days post-treatment .
-
Data Analysis :
- Mitochondrial Dysfunction : MitoTracker Red CMXRos staining coupled with ImageJ quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
